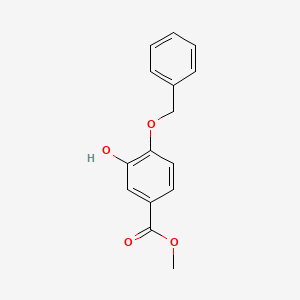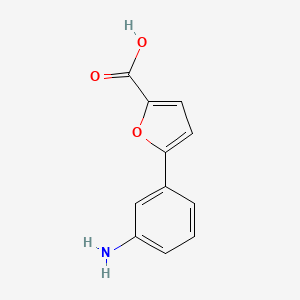![molecular formula C21H21NO5S B2680947 3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide CAS No. 2097897-80-6](/img/structure/B2680947.png)
3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide” is a complex organic molecule. It contains a benzenesulfonyl group, a furan ring, and a phenyl ring, which are common structures in many organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, pyrrolidine compounds, which also contain a five-membered ring like furan, are synthesized from different cyclic or acyclic precursors . Another example is the synthesis of furan-2-yl (phenyl)methanone derivatives, which involves the reaction of furfural, 5-hydroxymethylfurfural, and its derivatives by aldol condensation .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the benzenesulfonyl group, the furan ring, and the phenyl ring. These groups could contribute to the overall stereochemistry of the molecule .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the specific functional groups present in the molecule. For instance, pyrrolidine compounds can undergo Diels–Alder additions to electrophilic alkenes and alkynes .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. For instance, the presence of the benzenesulfonyl group, the furan ring, and the phenyl ring could affect its solubility, stability, and reactivity .
Scientific Research Applications
Synthesis and Characterization
The development of complex molecules often involves the synthesis and characterization of compounds with sulfonamide moieties, which are crucial for various chemical reactions and potential biological applications. For instance, studies have reported the oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides with alkenes using a Palladium−Copper catalyst system under air, leading to the production of phenanthridine derivatives in high yields (Miura et al., 1998). Another study focused on the synthesis, characterization, and in vitro biological screening of sulfonamide derivatives, leading to the discovery of compounds with significant antimicrobial activity (El-Gaby et al., 2018).
Chemical Properties and Applications
Research on the chemical properties of sulfonamides has led to insights into their potential applications in material science and pharmacology. For example, the study on phloretic acid explored its use as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, showing potential for a wide range of material applications (Trejo-Machin et al., 2017). Another area of interest is the development of carbonic anhydrase inhibitors, where benzenesulfonamides incorporating flexible triazole moieties have shown high efficacy, indicating potential for therapeutic applications (Nocentini et al., 2016).
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. For instance, furan and its derivatives have wide-spread applications in therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .
Mechanism of Action
Target of Action
Furan derivatives, which are part of the compound’s structure, have been found to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
It is known that benzylic halides, which are part of the compound’s structure, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that they may affect multiple biochemical pathways.
Result of Action
Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that they may have various molecular and cellular effects.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S/c23-19(16-8-10-17(11-9-16)20-7-4-13-27-20)15-22-21(24)12-14-28(25,26)18-5-2-1-3-6-18/h1-11,13,19,23H,12,14-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUXCVIFKARINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
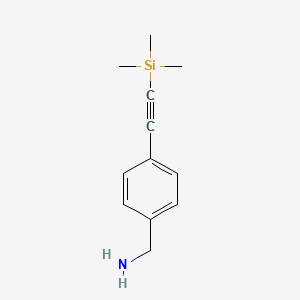
![4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2680865.png)
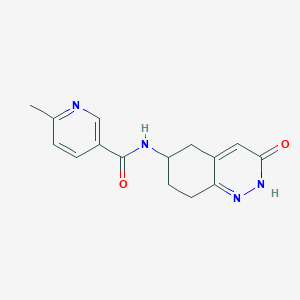
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2680867.png)

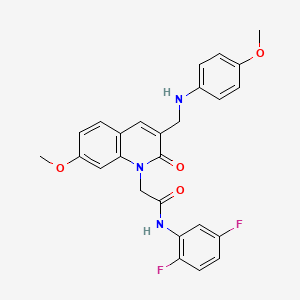
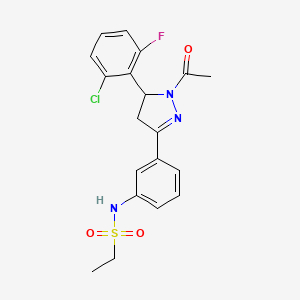
![Methyl 5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2680877.png)
![N-(3-chlorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2680879.png)

